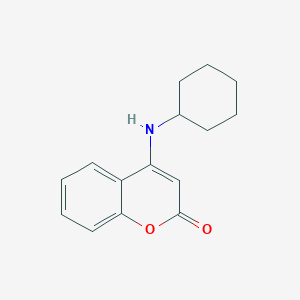![molecular formula C25H35N3O B229399 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine, also known as MPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. MPP is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.
作用机制
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been shown to have various biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, decreased levels of stress hormones, and improved cognitive function. 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
实验室实验的优点和局限性
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has several advantages as a research tool, including its unique chemical structure, well-defined pharmacological properties, and potential therapeutic applications in various fields of medicine. However, 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine, including further studies to elucidate its mechanism of action, potential therapeutic applications in various fields of medicine, and development of new derivatives with improved pharmacological properties. Additionally, future studies should explore the potential use of 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine in combination with other drugs to enhance its therapeutic efficacy and reduce potential side effects.
合成方法
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine can be synthesized by a multi-step process involving the reaction of 1-(2-methoxyphenyl)piperazine with 1-(3-phenylpropyl)piperidine in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In psychiatry, it has been investigated as a potential treatment for depression, anxiety, and schizophrenia. In neurology, 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been studied for its neuroprotective effects and potential use in the treatment of Parkinson's disease. In oncology, 1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been explored as a potential anticancer agent due to its ability to inhibit tumor cell growth and induce apoptosis.
属性
分子式 |
C25H35N3O |
|---|---|
分子量 |
393.6 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C25H35N3O/c1-29-25-12-6-5-11-24(25)28-20-18-27(19-21-28)23-13-16-26(17-14-23)15-7-10-22-8-3-2-4-9-22/h2-6,8-9,11-12,23H,7,10,13-21H2,1H3 |
InChI 键 |
QQJFEJBLTKZVDJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)
![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
amino]propanamide](/img/structure/B229403.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)